molecular formula C18H16N2O2 B5810125 [3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone

[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone

Cat. No. B5810125
M. Wt: 292.3 g/mol
InChI Key: ACNXLVOTBATGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound pertains to a class of organic molecules featuring a pyrazole moiety combined with substituted phenyl groups. Such compounds are of interest due to their potential for various chemical and biological activities. While direct studies on this specific compound are limited, related derivatives have been synthesized and evaluated, providing insight into the structural and functional characteristics pertinent to this type of compound.

Synthesis Analysis

Synthesis approaches for pyrazole derivatives typically involve the reaction of corresponding chalcones with hydrazine derivatives. For example, compounds with similar structures have been synthesized by condensation reactions, indicating a possible pathway for the synthesis of the targeted compound as well. These methods are significant for their efficiency and the variety of derivatives they can produce (Cao et al., 2010; Ali et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. These structures often reveal significant details about the spatial arrangement and bond lengths, critical for understanding the compound's chemical behavior and reactivity (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole compounds are known for their versatile chemical reactions, including cycloadditions, nucleophilic substitutions, and more. These reactions are often influenced by the substituents on the pyrazole ring and the surrounding phenyl groups, which can alter the electron density and reactivity of the molecule (Alizadeh et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal form, can be significantly influenced by the nature of the substituents. These properties are essential for determining the compound's applicability in different physical and chemical contexts.

Chemical Properties Analysis

Chemically, pyrazole derivatives exhibit a range of properties from basic to acidic, depending on the substituents' nature. Their chemical stability, reactivity towards different reagents, and interaction with metals can define their potential applications in catalysis, synthesis, and possibly as ligands in metal complexes.

properties

IUPAC Name

[5-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)18(22)15-10-19-20-17(15)14-7-6-12(2)9-16(14)21/h3-10,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNXLVOTBATGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(NN=C2)C3=C(C=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.